

# The Discovery and Origin of Kalata B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the ethnobotanical roots, biosynthesis, and multifaceted biological activities of the prototypic cyclotide, **Kalata B1**, from Oldenlandia affinis.

### **Executive Summary**

Kalata B1 is the archetypal member of the cyclotide family, a unique class of ribosomally synthesized and post-translationally modified peptides from plants. Characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds forming a cyclic cystine knot (CCK) motif, Kalata B1 exhibits exceptional stability and a diverse range of biological activities. Its discovery is a compelling example of ethnobotany guiding modern scientific investigation, originating from the traditional use of a decoction of Oldenlandia affinis leaves by women in the Democratic Republic of Congo to facilitate childbirth. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activities of Kalata B1, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

#### **Discovery and Ethnobotanical Origin**

The journey to the discovery of **Kalata B1** began with the traditional medicinal practices of the Lulua tribe in the Democratic Republic of Congo. For generations, they have used a tea, known locally as "kalata-kalata," prepared from the leaves of Oldenlandia affinis to induce and accelerate labor.[1][2] In the 1960s, Norwegian doctor Lorents Gran, while working in the region, observed this practice and its potent uterotonic effects.[1][2] Intrigued by the fact that the preparation remained active even after boiling—a process that would typically denature



most proteins—Dr. Gran initiated a scientific investigation into the plant's bioactive constituents. [2]

This pioneering work led to the isolation of the active principle, a peptide that was named **Kalata B1**.[1][2] However, the techniques available at the time were insufficient to fully elucidate its complex structure. It was not until 1995 that the unique molecular architecture of **Kalata B1** was fully characterized, revealing its novel head-to-tail cyclized peptide backbone and the intricate cystine knot motif.[1] This discovery established **Kalata B1** as the prototypic member of a new family of plant proteins, now known as cyclotides.[1]

## **Origin and Biosynthesis**

**Kalata B1** is of ribosomal origin, meaning it is synthesized from a gene, unlike many other cyclic peptides which are products of non-ribosomal peptide synthetases. In O. affinis, **Kalata B1** and other cyclotides are encoded by a multigene family.[3] The gene encoding the **Kalata B1** precursor is known as Oak1.[3]

The biosynthesis of **Kalata B1** is a multi-step process involving post-translational modifications of a larger precursor protein. This precursor protein has a modular structure:

- Endoplasmic Reticulum (ER) Signal Peptide: An N-terminal sequence of approximately 20 amino acids that directs the precursor protein into the secretory pathway.[3]
- N-terminal Prosequence: A region of 46-68 amino acids that is believed to play a role in the correct folding and processing of the cyclotide domain.[3]
- Cyclotide Domain(s): One or more copies of the mature Kalata B1 sequence. The precursor
  encoded by the Oak1 gene contains a single Kalata B1 domain.[3] The cyclotide domains
  are flanked by conserved amino acid sequences, such as GlyLeuPro or SerLeuPro, which
  are recognized by processing enzymes.[3]
- C-terminal Prosequence: A short sequence following the cyclotide domain.

The maturation of **Kalata B1** from its precursor involves the following key steps:

 Transcription and Translation: The Oak1 gene is transcribed into mRNA, which is then translated into the precursor protein in the cytoplasm. The ER signal peptide directs the



nascent polypeptide into the endoplasmic reticulum.

- Proteolytic Excision: Within the secretory pathway, specific proteases recognize and cleave
  the precursor protein at the conserved flanking regions of the Kalata B1 domain, releasing
  the linear peptide.
- Backbone Cyclization: A specialized enzyme, asparaginyl endopeptidase, is implicated in the head-to-tail cyclization of the excised linear peptide.
- Oxidative Folding: The three disulfide bonds that form the characteristic cystine knot are formed, resulting in the mature, exceptionally stable Kalata B1 peptide.



Click to download full resolution via product page

Biosynthetic pathway of Kalata B1.

#### **Quantitative Data Summary**

The biological activities of **Kalata B1** have been quantified in various assays. The following tables summarize key findings.

## Table 1: Bioactivity and Cytotoxicity of Kalata B1



| Assay Type            | Target                                | Metric           | Value (μM) |
|-----------------------|---------------------------------------|------------------|------------|
| Anti-HIV Activity     | HIV-1RF infected lymphoblastoid cells | EC50             | 0.9[1]     |
| Cytotoxicity          | Human<br>lymphoblastoid cells         | IC50             | 6.3[1]     |
| Cytotoxicity          | U-87 Glioblastoma<br>Cells            | IC50             | 3.21       |
| Cytotoxicity          | U-251 Glioblastoma<br>Cells           | IC50             | 10.88      |
| Hemolytic Activity    | Human Red Blood<br>Cells (1 hr)       | IC50             | 26.0[1]    |
| Hemolytic Activity    | Human Red Blood<br>Cells (14 hr)      | IC50             | 77.0[1]    |
| Insecticidal Activity | Helicoverpa armigera                  | LC₅₀ (estimated) | ~112 µg/mL |

#### Table 2: Biophysical and Production Data for Kalata B1

| Parameter                    | Condition / Method                | Value                                     |
|------------------------------|-----------------------------------|-------------------------------------------|
| Membrane Leakage             | POPC/POPE/SM/cholesterol vesicles | EC50                                      |
| Molar Extinction Coefficient | At 280 nm                         | 5875 M <sup>-1</sup> cm <sup>-1</sup> [4] |
| Production Yield             | O. affinis suspension cultures    | 0.37 mg/g dry weight (max)                |

# Experimental Protocols Isolation and Purification of Native Kalata B1

This protocol outlines the extraction of Kalata B1 from its natural source, O. affinis.

• Extraction: Fresh aerial parts of O. affinis are ground and extracted with a 50:50 (v/v) mixture of dichloromethane and methanol.



- Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The butanol fraction, enriched with cyclotides, is collected.
- Size-Exclusion Chromatography: The butanol fraction is subjected to size-exclusion chromatography on a Sephadex G-25 column to remove larger proteins and other macromolecules.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The cyclotidecontaining fraction is further purified by preparative RP-HPLC on a C18 column. A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution. Fractions are monitored by UV absorbance at 214 nm and 280 nm.
- Purity Analysis: The purity of the isolated Kalata B1 is confirmed by analytical RP-HPLC and mass spectrometry.



Click to download full resolution via product page

Workflow for the isolation and purification of native **Kalata B1**.

## Solid-Phase Peptide Synthesis (SPPS) of Kalata B1 Analogs

This protocol describes a general method for the chemical synthesis of linear **Kalata B1** precursors for the production of analogs.

- Resin and Amino Acid Preparation: The synthesis is performed on a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid. Fmoc-protected amino acids are used.
- Chain Assembly: The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle consists of:
  - Deprotection: Removal of the Fmoc protecting group from the N-terminal amino acid with a solution of piperidine in dimethylformamide (DMF).



- Coupling: Activation of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and its addition to the deprotected N-terminus of the growing peptide chain.
- Cleavage and Deprotection: Once the full-length linear peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- Purification: The crude linear peptide is purified by preparative RP-HPLC.

# Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of **Kalata B1** is determined using two-dimensional NMR spectroscopy.

- Sample Preparation: A 1-2 mM solution of purified Kalata B1 is prepared in 90% H<sub>2</sub>O/10%
   D<sub>2</sub>O at a slightly acidic pH (around 4) to slow down amide proton exchange.
- Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher), including:
  - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.</li>
- Data Analysis:
  - Resonance Assignment: The proton resonances are assigned to specific amino acids in the sequence.
  - Structure Calculation: The distance restraints obtained from the NOESY spectra, along
    with dihedral angle restraints derived from coupling constants, are used as input for
    structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D
    structures consistent with the experimental data.



 Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK to evaluate their stereochemical parameters.

### **Biological Activities and Mechanisms of Action**

**Kalata B1** exhibits a wide range of biological activities, most of which are attributed to its ability to disrupt cell membranes.

#### **Uterotonic Activity**

The traditional use of O. affinis to induce labor is due to the potent uterotonic activity of its constituent cyclotides, including **Kalata B1** and the even more potent Kalata B7.[3] This activity is mediated through the interaction with G protein-coupled receptors (GPCRs), specifically the oxytocin and vasopressin V1a receptors.[3] Binding of the cyclotide to these receptors on uterine smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium concentrations, triggering muscle contraction.





Click to download full resolution via product page

Signaling pathway of **Kalata B1**-induced uterine contraction.



#### **Insecticidal Activity**

**Kalata B1** is a potent insecticide, particularly against lepidopteran pests. Its mechanism of action involves the disruption of midgut epithelial cell membranes in susceptible insects. This interaction is not receptor-mediated but rather a direct interaction with the lipid bilayer, leading to pore formation and cell lysis. **Kalata B1** shows a particular affinity for membranes containing phosphatidylethanolamine (PE), a major component of insect cell membranes.

### **Antimicrobial and Anti-HIV Activity**

Kalata B1 exhibits activity against some bacteria and has been shown to inhibit the replication of HIV-1. The antimicrobial activity is also thought to be due to membrane disruption. However, reports on its potency against specific bacteria like E. coli and S. aureus have been conflicting, which may be due to differences in experimental conditions. The anti-HIV activity is believed to be independent of a specific chiral receptor, as the all-D enantiomer of Kalata B1 also shows activity, albeit at a lower level.[1] This suggests that the mechanism involves interaction with the viral or host cell membrane.

#### Conclusion

The discovery of **Kalata B1** from Oldenlandia affinis is a testament to the value of traditional knowledge in modern drug discovery. Its unique cyclic cystine knot architecture confers exceptional stability, making it a robust molecular scaffold. The diverse biological activities of **Kalata B1**, from its traditional use as a uterotonic agent to its potent insecticidal and anti-HIV properties, underscore its potential for development in various therapeutic and agricultural applications. The detailed understanding of its biosynthesis and mechanism of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the remarkable properties of this prototypic cyclotide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. A Synthetic Mirror Image of Kalata B1 Reveals that Cyclotide Activity Is Independent of a Protein Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hidden protein that could change the future of medicine [stories.uq.edu.au]
- 3. Oxytocic plant cyclotides as templates for peptide G protein-coupled receptor ligand design PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Origin of Kalata B1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576299#oldenlandia-affinis-kalata-b1-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com